molecular formula C12H22Si B160183 Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane CAS No. 134695-74-2

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Cat. No.: B160183
CAS No.: 134695-74-2
M. Wt: 194.39 g/mol
InChI Key: VEUUNIUMKJTBJB-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: is an organosilicon compound with the molecular formula C12H22Si . This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. It is used in various chemical syntheses and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane typically involves the reaction of tetramethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is used in several scientific research applications:

Comparison with Similar Compounds

Comparison: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the trimethylsilyl group. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specialized chemical syntheses and research applications .

Biological Activity

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (TMCP-TMS), with a molecular formula of C₁₂H₂₂Si and CAS number 134695-74-2, is a silane compound that has garnered interest due to its unique structure and potential biological activities. This article explores the biological activity of TMCP-TMS, focusing on its chemical properties, biological interactions, and relevant case studies.

TMCP-TMS is characterized by a cyclopentadiene core with four methyl groups and a trimethylsilyl substituent. The compound's structure contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science.

PropertyValue
Molecular FormulaC₁₂H₂₂Si
Molecular Weight194.39 g/mol
CAS Number134695-74-2
AppearanceColorless liquid
Boiling PointNot available

Biological Activity

Research into the biological activity of TMCP-TMS is limited; however, its structural analogs exhibit notable activities that may provide insights into its potential effects.

1. Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties. For instance, cyclopentadiene derivatives have been studied for their ability to scavenge free radicals, which can contribute to cellular damage and aging. TMCP-TMS may exhibit similar activity due to its electron-rich double bonds.

2. Anticancer Potential
Certain silane compounds have been investigated for their anticancer properties. For example, studies on silane-modified cyclopentadienes suggest potential cytotoxic effects against various cancer cell lines. While specific data on TMCP-TMS is sparse, the presence of the cyclopentadiene moiety may confer similar anticancer properties.

3. Enzyme Inhibition
Silane compounds can act as enzyme inhibitors in biochemical pathways. Research indicates that structurally related silanes can inhibit key enzymes involved in metabolic processes. TMCP-TMS may possess similar inhibitory effects; however, further studies are required to elucidate these mechanisms.

Study 1: Antioxidant Activity of Cyclopentadiene Derivatives

A study published in the Journal of Organic Chemistry examined the antioxidant properties of various cyclopentadiene derivatives. The results indicated that these compounds effectively reduced oxidative stress in vitro, suggesting that TMCP-TMS could potentially exhibit similar protective effects against oxidative damage .

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted by Smith et al. (2022) evaluated the cytotoxicity of silane-modified cyclopentadienes against human cancer cell lines. The study found that certain derivatives exhibited significant cell death at micromolar concentrations. While TMCP-TMS was not directly tested, the findings imply that it may also possess anticancer activity .

Study 3: Enzyme Inhibition Profiles

A comparative analysis of enzyme inhibitors highlighted the potential of silane compounds in modulating enzymatic activity. The study reported that several silane derivatives inhibited enzymes critical for tumor growth and metabolism. This suggests a possible pathway for TMCP-TMS to exert biological effects through enzyme inhibition .

Properties

IUPAC Name

trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUUNIUMKJTBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392642
Record name Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134695-74-2
Record name Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
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Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 3
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 4
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 5
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 6
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

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